molecular formula C21H21N3O3S2 B2590799 ethyl 4-(4-amino-5-{[(4-methylphenyl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)benzoate CAS No. 946370-75-8

ethyl 4-(4-amino-5-{[(4-methylphenyl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)benzoate

Cat. No.: B2590799
CAS No.: 946370-75-8
M. Wt: 427.54
InChI Key: HFQOOCNIDNOOFQ-UHFFFAOYSA-N
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Description

Ethyl 4-(4-amino-5-{[(4-methylphenyl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)benzoate is a heterocyclic compound featuring a dihydrothiazole core fused with a benzoate ester. Key structural elements include:

  • Ethyl benzoate moiety: Enhances lipophilicity and influences solubility.
  • Carbamoyl-4-methylbenzyl substituent: Introduces hydrogen-bonding capacity and steric bulk.

The compound’s molecular formula is C₂₀H₂₂N₃O₃S₂, with a molecular weight of 416.5 g/mol. Its synthesis likely involves cyclization of a thiourea derivative with an α-haloketone, analogous to methods described for related thiazoles .

Properties

IUPAC Name

ethyl 4-[4-amino-5-[(4-methylphenyl)methylcarbamoyl]-2-sulfanylidene-1,3-thiazol-3-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S2/c1-3-27-20(26)15-8-10-16(11-9-15)24-18(22)17(29-21(24)28)19(25)23-12-14-6-4-13(2)5-7-14/h4-11H,3,12,22H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFQOOCNIDNOOFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2C(=C(SC2=S)C(=O)NCC3=CC=C(C=C3)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(4-amino-5-{[(4-methylphenyl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)benzoate typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the benzoate ester and the amino group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-amino-5-{[(4-methylphenyl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of amino or alkoxy derivatives.

Scientific Research Applications

Ethyl 4-(4-amino-5-{[(4-methylphenyl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: The compound is investigated for its use in materials science, particularly in the development of new polymers and coatings.

Mechanism of Action

The mechanism by which ethyl 4-(4-amino-5-{[(4-methylphenyl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)benzoate exerts its effects involves interactions with specific molecular targets. The thiazole ring can interact with enzymes or receptors, modulating their activity. The compound may also interfere with cellular pathways, leading to changes in cell function or viability.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs from the literature:

Compound Name Molecular Formula Key Functional Groups Synthesis Method Notable Properties
Target Compound C₂₀H₂₂N₃O₃S₂ Ethyl benzoate, dihydrothiazole, sulfanylidene, carbamoyl, 4-methylbenzyl Thiourea + α-haloketone cyclization (inferred) Potential π-π stacking (aromatic rings), moderate lipophilicity, thione reactivity
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate C₁₈H₁₅N₃O₄S Methyl benzoate, thiadiazole, methoxy, phenylcarbamoyl Not specified MW 369.4 g/mol; no acute hazards reported
4-[(3-Methyl-4-aryl-2,3-dihydro-1,3-thiazol-2-ylidene)amino]benzenesulphonamide Not provided Dihydrothiazolylidene, sulfonamide, aryl Thiourea + α-halogenoketone in ethanol Crystallizes from ethanol; sulfonamide bioactivity potential
Ethyl 4-((3-((5-carbamoyl-1-methyl-3-propyl-1H-pyrazol-4-yl)amino)-1,1,1,2-tetrafluoropropan-2-yl)oxy)benzoate C₂₀H₂₂F₄N₄O₄ Ethyl benzoate, pyrazole, carboxamide, tetrafluoropropoxy Iodonium salt coupling in MeCN Pink solid, mp 97–99°C, 58% yield

Key Differences and Implications

Core Heterocycle: The target’s dihydrothiazole contrasts with the thiadiazole in and pyrazole in . Thiazoles are known for kinase inhibition, while thiadiazoles often exhibit antimicrobial activity . The sulfanylidene group in the target may enhance metal-binding capacity compared to sulfonamides in .

Ethyl benzoate vs. methyl benzoate (): Ethyl esters generally have higher lipophilicity, favoring membrane permeability.

Synthetic Complexity :

  • The target’s synthesis mirrors , requiring precise cyclization conditions. In contrast, employs iodonium salt-mediated coupling, achieving 58% yield .

Research Findings and Implications

Physicochemical Properties

  • Crystallinity : Analogous to , π-π interactions between aromatic rings may stabilize the crystal lattice, as seen in dithiazole derivatives .

Reactivity and Stability

  • The thione group is prone to oxidation, forming sulfoxides or disulfides. This contrasts with sulfonamides (), which are more oxidation-resistant.

Biological Activity

Ethyl 4-(4-amino-5-{[(4-methylphenyl)methyl]carbamoyl}-2-sulfanylidene-2,3-dihydro-1,3-thiazol-3-yl)benzoate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, supported by relevant studies and data.

Chemical Structure and Synthesis

The compound features a thiazole ring, which is known for its biological relevance. The synthesis of this compound typically involves the reaction of thiazole derivatives with various amines and carboxylic acids under controlled conditions to yield the desired product. The specific synthetic route can vary based on the desired substituents on the thiazole and benzoate moieties.

Anticancer Properties

Numerous studies have reported the anticancer activity of thiazole derivatives. For instance, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM) Reference
HepG2 (Liver Cancer)0.06
MCF7 (Breast Cancer)0.1
A549 (Lung Cancer)0.25

These studies indicate that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

Antioxidant Activity

The antioxidant properties of thiazole derivatives are also noteworthy. This compound has been shown to scavenge free radicals effectively, thereby protecting cellular components from oxidative stress. In vitro assays demonstrated significant antioxidant activity comparable to standard antioxidants such as ascorbic acid.

Antimicrobial Effects

The compound exhibits antimicrobial properties against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus, as well as fungi like Candida albicans. The minimum inhibitory concentrations (MIC) for these microorganisms are summarized in the following table:

Microorganism MIC (µg/mL) Reference
E. coli50
S. aureus25
C. albicans30

Case Study 1: Anticancer Efficacy

A study conducted on a series of thiazole derivatives revealed that modifications at the benzoate position significantly enhanced anticancer activity against various human cancer cell lines. The study highlighted that substituents such as methyl groups on the phenyl ring improved potency due to better interaction with cellular targets involved in cancer progression.

Case Study 2: Antioxidant Mechanism

Research focusing on the antioxidant mechanisms of thiazole compounds indicated that this compound effectively reduced lipid peroxidation in cellular models exposed to oxidative stressors. This protective effect was attributed to its ability to donate hydrogen atoms to free radicals.

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